molecular formula C9H7Cl2NO3 B1208781 N-(3,4-dichlorophenyl)malonamic acid CAS No. 17722-36-0

N-(3,4-dichlorophenyl)malonamic acid

Cat. No. B1208781
CAS RN: 17722-36-0
M. Wt: 248.06 g/mol
InChI Key: JEFJREKVJYACNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-(3,4-dichlorophenyl)malonamic acid often involves complex reactions that require precise conditions to yield the desired product. For instance, the total asymmetric syntheses of related acids from the diastereoselective cyclization of nitriles show the complexity and specificity required in such synthetic pathways (Gaucher et al., 1994). Similarly, the synthesis and characterization of thiourea derivatives of dichlorophenyl illustrate the variety of methods available for introducing functional groups to the core structure (Yusof et al., 2010).

Molecular Structure Analysis

The molecular structure of N-(3,4-dichlorophenyl)malonamic acid derivatives has been a subject of interest due to the influence of structure on reactivity and physical properties. X-ray diffraction methods have been employed to determine the structure of related compounds, providing insights into their conformation and electronic structure (Vanasundari et al., 2018).

Chemical Reactions and Properties

N-(3,4-dichlorophenyl)malonamic acid and its derivatives participate in a range of chemical reactions, underscoring their versatility as synthetic intermediates. For example, reactions involving esters of malonic acid derivatives highlight the potential for creating complex molecules with diverse functionalities (Dvortsák et al., 1976).

Physical Properties Analysis

The physical properties of malonamic acid derivatives, including N-(3,4-dichlorophenyl)malonamic acid, are crucial for their application in various domains. Studies focusing on the extraction of metals from solutions using malonamides shed light on the solubility, stability, and interaction of these compounds with metal ions (Paiva et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of N-(3,4-dichlorophenyl)malonamic acid derivatives, are influenced by their molecular structure. Research into the synthesis and reactivity of similar compounds provides valuable information on how structural variations affect chemical behavior (Ebrahimi et al., 2015).

Scientific Research Applications

Metabolism and Biodegradation Studies

  • Metabolism in Animals: N-(3,4-dichlorophenyl)malonamic acid (DMA) has been identified as a urinary metabolite in the metabolism of N-(3',5'-dichlorophenyl)succinimide in rats and dogs, indicating its role in biodegradation processes within animals (Ohkawa et al., 1974).

Chemical Extraction and Recovery

  • Extraction of Iron(III) from Chloride Solutions: Research on N,N′-tetrasubstituted malonamides, including derivatives similar to N-(3,4-dichlorophenyl)malonamic acid, has demonstrated their efficiency in selectively removing iron(III) from concentrated chloride solutions, suggesting potential applications in metal recovery and hydrometallurgy (Paiva & Costa, 2005).

Environmental Impact and Degradation

  • Degradation in Water Treatment: The degradation of water contaminants, such as diuron, through processes like ozonation and photocatalysis, results in the formation of by-products including compounds structurally related to N-(3,4-dichlorophenyl)malonamic acid, underscoring its relevance in environmental chemistry and water treatment (Solís et al., 2016).

Toxicology and Nephrotoxicity Studies

  • Nephrotoxicity Analysis: Research on N-(3,5-dichlorophenyl)succinimide metabolites, closely related to N-(3,4-dichlorophenyl)malonamic acid, has provided insights into their nephrotoxic potential and interactions with renal proximal tubules and mitochondria in vivo, contributing to our understanding of their toxicological properties (Rankin et al., 1988).

Synthesis and Biological Activity

  • Synthesis and Anti-Inflammatory Activity: Malonamic acid derivatives, including those structurally related to N-(3,4-dichlorophenyl)malonamic acid, have been synthesized and evaluated for their anti-inflammatory activity, indicating potential medicinal and pharmacological applications (Katagi et al., 1985).

properties

IUPAC Name

3-(3,4-dichloroanilino)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO3/c10-6-2-1-5(3-7(6)11)12-8(13)4-9(14)15/h1-3H,4H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFJREKVJYACNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170272
Record name N-(3,4-Dichlorophenyl)malonamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)malonamic acid

CAS RN

17722-36-0
Record name 3-[(3,4-Dichlorophenyl)amino]-3-oxopropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17722-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,4-Dichlorophenyl)malonamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017722360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3,4-Dichlorophenyl)malonamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dichlorophenyl)malonamic acid
Reactant of Route 2
Reactant of Route 2
N-(3,4-dichlorophenyl)malonamic acid
Reactant of Route 3
Reactant of Route 3
N-(3,4-dichlorophenyl)malonamic acid
Reactant of Route 4
Reactant of Route 4
N-(3,4-dichlorophenyl)malonamic acid
Reactant of Route 5
Reactant of Route 5
N-(3,4-dichlorophenyl)malonamic acid
Reactant of Route 6
Reactant of Route 6
N-(3,4-dichlorophenyl)malonamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.